molecular formula C16H25ClN2O B6172324 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride, Mixture of diastereomers CAS No. 1584638-32-3

3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride, Mixture of diastereomers

Cat. No.: B6172324
CAS No.: 1584638-32-3
M. Wt: 296.8
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Description

. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. The presence of the phenyl group and the cyclohexyl ring in its structure makes it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride typically involves the following steps:

  • Formation of the Amide Bond: The starting materials include an appropriate amino acid derivative and a carboxylic acid derivative. The amide bond formation is usually achieved through a coupling reaction using reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Cyclization and Formation of the Cyclohexyl Ring: The cyclohexyl ring can be formed through a cyclization reaction, often involving the use of a strong acid catalyst.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amide with hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the amide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ketones or carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted amides or phenyl derivatives.

Scientific Research Applications

3-Amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3-Amino-N-(2-methylcyclohexyl)benzamide: Similar structure but with a benzamide group instead of propanamide.

  • 3-Amino-N-(2-methylcyclohexyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of propanamide.

Uniqueness: 3-Amino-N-(2-methylcyclohexyl)-3-phenylpropanamide hydrochloride is unique due to its specific combination of the phenyl group and the cyclohexyl ring, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

1584638-32-3

Molecular Formula

C16H25ClN2O

Molecular Weight

296.8

Purity

95

Origin of Product

United States

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